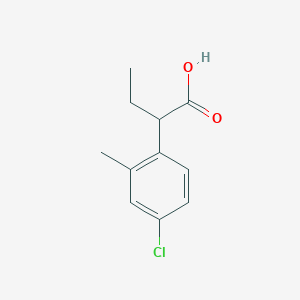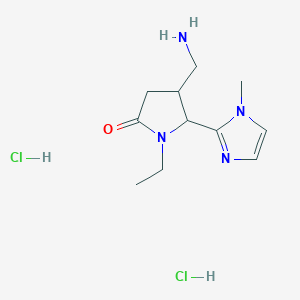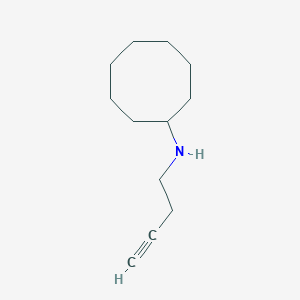
N-(But-3-YN-1-YL)cyclooctanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(But-3-YN-1-YL)cyclooctanamine is an organic compound with the molecular formula C12H21N It is a cyclooctane derivative with a butynyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(But-3-YN-1-YL)cyclooctanamine typically involves the reaction of cyclooctanone with but-3-yn-1-amine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like N,N-dimethylformamide (DMF). The reaction is carried out at room temperature, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. The use of continuous flow reactors and automated purification systems could enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
N-(But-3-YN-1-YL)cyclooctanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the triple bond to form saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated amines.
Substitution: Formation of secondary or tertiary amines.
Scientific Research Applications
N-(But-3-YN-1-YL)cyclooctanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(But-3-YN-1-YL)cyclooctanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in biochemical assays, it may bind to receptors or enzymes, altering their function and providing insights into their biological roles .
Comparison with Similar Compounds
Similar Compounds
N-(But-2-YN-1-YL)cyclooctanamine: Similar structure but with a different position of the triple bond.
N-(But-3-YN-1-YL)piperazine: Contains a piperazine ring instead of a cyclooctane ring.
N-(But-3-YN-1-YL)cyclohexanamine: Contains a cyclohexane ring instead of a cyclooctane ring.
Uniqueness
N-(But-3-YN-1-YL)cyclooctanamine is unique due to its cyclooctane ring structure combined with a butynyl group. This combination imparts specific chemical properties, such as increased ring strain and reactivity, making it valuable for certain synthetic applications and research studies.
Properties
Molecular Formula |
C12H21N |
|---|---|
Molecular Weight |
179.30 g/mol |
IUPAC Name |
N-but-3-ynylcyclooctanamine |
InChI |
InChI=1S/C12H21N/c1-2-3-11-13-12-9-7-5-4-6-8-10-12/h1,12-13H,3-11H2 |
InChI Key |
XDNRARHHCJBNBM-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCNC1CCCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(tert-Butylsulfanyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13288216.png)
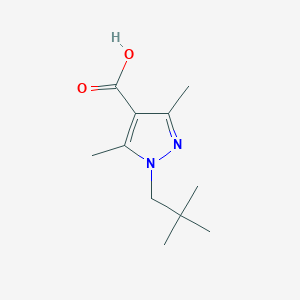


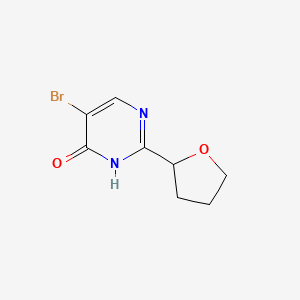
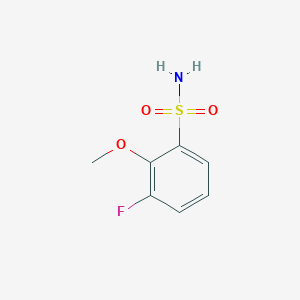
![4-[(3-Methylbutan-2-yl)amino]pentan-1-ol](/img/structure/B13288260.png)
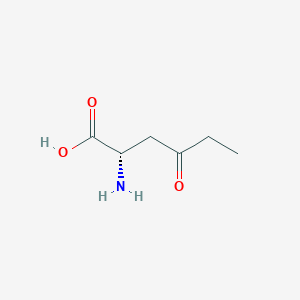
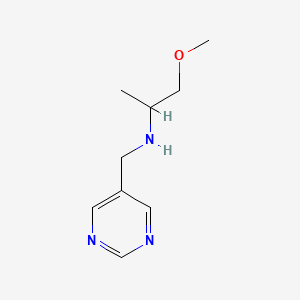
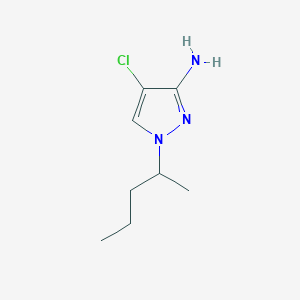
![2-Oxa-7-azabicyclo[3.2.0]heptan-6-one](/img/structure/B13288281.png)
